Cas no 623-81-4 (Diethyl sulfite)

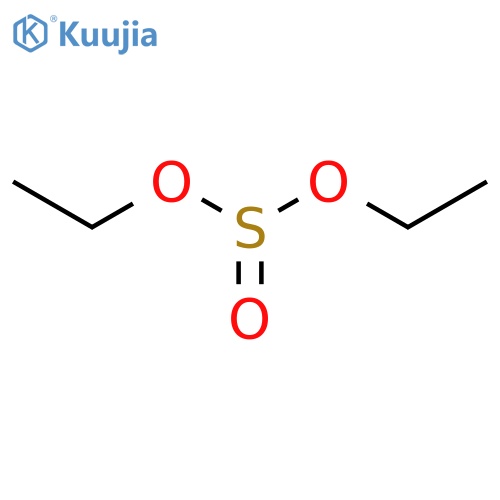

Diethyl sulfite structure

商品名:Diethyl sulfite

Diethyl sulfite 化学的及び物理的性質

名前と識別子

-

- Diethyl sulfite

- DES

- Ethyl sulfite

-

- MDL: MFCD00009098

- インチ: 1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3

- InChIKey: NVJBFARDFTXOTO-UHFFFAOYSA-N

- ほほえんだ: CCOS(=O)OCC

計算された属性

- せいみつぶんしりょう: 138.03500

- どういたいしつりょう: 138.035

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 65.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: 透明無色液体

- 密度みつど: 1.077 g/mL at 25 °C(lit.)

1.078 g/mL at 25 °C - ふってん: 157°C(lit.)

- フラッシュポイント: 華氏温度:125.6°f

摂氏度:52°c - 屈折率: n20/D 1.414(lit.)

n20/D 1.414 - PSA: 54.74000

- LogP: 1.50380

- ようかいせい: まだ確定していません。

Diethyl sulfite セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S26-S36-S24/25-S16

- RTECS番号:WT3511000

-

危険物標識:

- 包装グループ:III

- ちょぞうじょうけん:かねんりょういき

- 包装カテゴリ:III

- 包装等級:III

- リスク用語:R10; R36/37/38

- セキュリティ用語:3.2

- 危険レベル:3.2

- 危険レベル:3.2

Diethyl sulfite 税関データ

- 税関コード:29209085

- 税関データ:

中国税関コード:

2920909090概要:

2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Diethyl sulfite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02336-100g |

Diethyl Sulfite |

623-81-4 | 95% | 100g |

$170 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011251-25g |

Diethyl sulfite |

623-81-4 | 98% | 25g |

¥260 | 2024-05-22 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808369-100g |

Diethyl sulfite |

623-81-4 | 98% | 100g |

1,188.00 | 2021-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275239-500g |

Diethyl sulfite |

623-81-4 | 98% | 500g |

¥3132.00 | 2024-05-06 | |

| abcr | AB141704-500 g |

Diethyl sulfite, 98%; . |

623-81-4 | 98% | 500 g |

€428.10 | 2023-07-20 | |

| eNovation Chemicals LLC | D758127-100g |

Diethyl Sulfite |

623-81-4 | 98.0% | 100g |

$275 | 2023-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-486313-25 g |

Diethyl sulfite, |

623-81-4 | 25g |

¥511.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275239-100g |

Diethyl sulfite |

623-81-4 | 98% | 100g |

¥1130.00 | 2024-05-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-486313-25g |

Diethyl sulfite, |

623-81-4 | 25g |

¥511.00 | 2023-09-05 | ||

| A2B Chem LLC | AB45905-500g |

Diethyl Sulfite |

623-81-4 | >98.0%(GC) | 500g |

$312.00 | 2024-04-19 |

Diethyl sulfite 関連文献

-

Shaohua Gou,Yang He,Yongtao Ma,Shan Luo,Qin Zhang,Dong Jing,Qipeng Guo RSC Adv. 2015 5 51549

-

Mark D. Driver,Christopher A. Hunter Phys. Chem. Chem. Phys. 2020 22 11967

-

Jianwen Liu,Sicong He,Shaoqing Liu,Shiquan Wang,Jiujun Zhang J. Mater. Chem. A 2022 10 22929

-

Shiwei Li,Shaohua Gou,Xin Chen,Ming Duan New J. Chem. 2018 42 6848

-

Renjie Chen,Yan Chen,Lu Zhu,Qizhen Zhu,Feng Wu,Li Li J. Mater. Chem. A 2015 3 6366

623-81-4 (Diethyl sulfite) 関連製品

- 623-98-3(DL-N-Propyl Sulfite)

- 3741-38-6(Ethylene Sulfite)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:623-81-4)Diethyl sulfite

清らかである:99%

はかる:500g

価格 ($):407.0